2,2'-Bi-1,3-dithiolane, 2-phenyl-

CAS No.: 21504-27-8

Cat. No.: VC19700751

Molecular Formula: C12H14S4

Molecular Weight: 286.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21504-27-8 |

|---|---|

| Molecular Formula | C12H14S4 |

| Molecular Weight | 286.5 g/mol |

| IUPAC Name | 2-(1,3-dithiolan-2-yl)-2-phenyl-1,3-dithiolane |

| Standard InChI | InChI=1S/C12H14S4/c1-2-4-10(5-3-1)12(15-8-9-16-12)11-13-6-7-14-11/h1-5,11H,6-9H2 |

| Standard InChI Key | WUZAIGIESTYTCT-UHFFFAOYSA-N |

| Canonical SMILES | C1CSC(S1)C2(SCCS2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

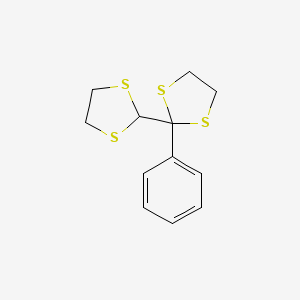

Molecular Architecture

The core structure of 2,2'-Bi-1,3-dithiolane, 2-phenyl- consists of two 1,3-dithiolane rings bridged by a central carbon atom, with one ring substituted by a phenyl group. Each 1,3-dithiolane unit is a five-membered ring containing two sulfur atoms at the 1 and 3 positions . Computational models reveal a twisted conformation due to steric interactions between the phenyl group and adjacent sulfur atoms, resulting in a non-planar geometry . The IUPAC name, 2-(1,3-dithiolan-2-yl)-2-phenyl-1,3-dithiolane, reflects this arrangement .

Key Structural Parameters:

-

Bond Lengths: S–C bonds measure approximately 1.81 Å, while C–C bonds in the dithiolane rings range from 1.54–1.58 Å .

-

Dihedral Angles: The angle between the two dithiolane rings is ~112°, creating a bent molecular shape .

-

Electron Density: Sulfur atoms contribute to high electron delocalization, enhancing stability and redox activity.

Physicochemical Properties

Despite gaps in experimental data, computed properties provide insights:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 286.5 g/mol | |

| XLogP3 | 4.0 | |

| Topological PSA | 101 Ų | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 |

The compound’s hydrophobicity (LogP = 4.0) suggests moderate lipid solubility, potentially influencing its pharmacokinetic behavior .

Synthesis and Reactivity

Synthetic Routes

While detailed protocols are scarce in publicly available literature, general approaches include:

-

Oxidative Coupling: Thiol-containing precursors undergo oxidative dimerization in the presence of catalysts like iodine or metal oxides.

-

Ring-Opening Polymerization: Dithiolane monomers may polymerize under controlled conditions, though this remains speculative for the phenyl-substituted variant.

-

Post-Functionalization: Introducing the phenyl group via Friedel-Crafts alkylation or cross-coupling reactions after forming the bis-dithiolane core.

Challenges include controlling stereochemistry and minimizing side reactions due to sulfur’s propensity for disulfide formation.

Reactivity Profile

The compound participates in diverse reactions:

-

Ring-Opening Reactions: Nucleophiles (e.g., amines, thiols) attack electrophilic sulfur atoms, cleaving the dithiolane rings.

-

Coordination Chemistry: Sulfur lone pairs enable complexation with transition metals (e.g., Cu²⁺, Fe³⁺), relevant for catalytic applications.

-

Redox Activity: Reversible oxidation to disulfides or sulfoxides underpins potential roles in energy storage systems.

Applications in Materials Science and Organic Synthesis

Polymer Chemistry

The bis-dithiolane structure serves as a dynamic covalent linker in self-healing polymers. Reversible S–S bond cleavage and reformation enable autonomic repair of mechanical damage. For example, polyurethanes incorporating this motif demonstrate >90% recovery of tensile strength after fracture.

Supramolecular Assemblies

Sulfur’s polarizability facilitates non-covalent interactions (e.g., dipole-dipole, π-stacking), aiding the construction of molecular cages and frameworks. These assemblies show promise in gas storage and separation technologies.

Organic Electronics

Comparisons to tetrathiafulvalene (TTF) suggest potential in conductive materials. While TTF derivatives achieve conductivities up to 10³ S/cm, 2,2'-Bi-1,3-dithiolane, 2-phenyl-’s twisted geometry may reduce π-orbital overlap, limiting performance .

Comparative Analysis with Structural Analogs

The table below highlights key differences between 2,2'-Bi-1,3-dithiolane, 2-phenyl- and related sulfur heterocycles:

| Compound | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| 1,3-Dithiolane | C₄H₆S₂ | Basic dithiolane ring; no substituents | Solvent additive |

| 2-Phenyl-1,3-dithiane | C₁₀H₁₂S₂ | Six-membered ring; lower ring strain | Chiral auxiliaries |

| Tetrathiafulvalene (TTF) | C₈H₈S₄ | Planar structure; high conductivity | Organic semiconductors |

| 2,2'-Bi-1,3-dithiolane, 2-phenyl- | C₁₂H₁₄S₄ | Twisted bis-dithiolane; redox-active | Self-healing polymers |

The phenyl-bis-dithiolane’s unique combination of rigidity and reactivity positions it between small-molecule catalysts and polymeric materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume